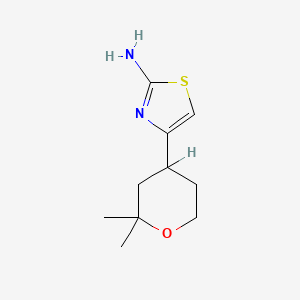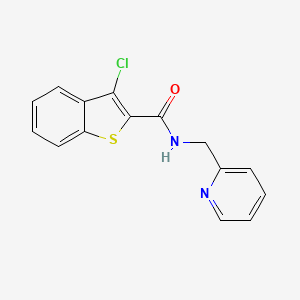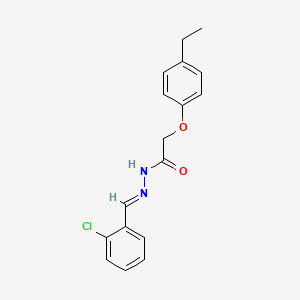
3-anilino-1-phenyl-1,4-butanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butanediol is a primary alcohol and an organic compound with the formula HOCH2CH2CH2CH2OH . It’s a colorless viscous liquid . Aniline is an organic compound with the formula C6H5NH2. It’s the simplest aromatic amine .
Synthesis Analysis
In industrial chemical synthesis, acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol. Hydrogenation of butyne-1,4-diol gives butane-1,4-diol .Molecular Structure Analysis
1,4-Butanediol has a linear structure with four carbon atoms and two hydroxyl groups at the terminal carbon atoms . Aniline has a benzene ring attached to an amino group .Chemical Reactions Analysis
1,4-Butanediol can undergo dehydration to form butyrolactone . Aniline can undergo reactions typical for amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
1,4-Butanediol has a density of 1.0171 g/cm3 at 20 °C, a melting point of 20.1 °C, and a boiling point of 235 °C .Aplicaciones Científicas De Investigación
Biotechnological Production and Metabolic Engineering
Renewable Chemical Production : Research has demonstrated the capability of engineered Escherichia coli to produce 1,4-butanediol (BDO) from renewable carbohydrate feedstocks, showcasing a biotechnological approach to produce valuable polymers from non-petroleum sources (Yim et al., 2011).
Downstream Processing Innovations : The separation and purification processes for biologically produced diols like 1,3-propanediol and 2,3-butanediol have been explored, highlighting the need for improved yield, purity, and energy efficiency in their microbial production (Xiu & Zeng, 2008).
Microbial Production Strategies : Studies on microbial 2,3-butanediol production review strategies for strain improvement, substrate alternation, and process development to enhance efficiency and economic viability, emphasizing the compound's potential in industrial applications (Ji, Huang, & Ouyang, 2011).
Chemical Synthesis and Industrial Applications
Catalytic Dehydration : Research on the catalytic dehydration of 1,4-butanediol over ceria and zirconia has revealed pathways to produce intermediates like 3-buten-1-ol, which have implications for further chemical synthesis and industrial applications (Sato et al., 2004); (Yamamoto et al., 2005).
Renewable Gasoline and Solvents : The biotechnological production of 2,3-butanediol is discussed as a precursor for renewable gasoline, solvents, and fuel additives, offering a sustainable alternative to fossil fuel-based products (Harvey, Merriman, & Quintana, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-anilino-1-phenylbutane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-12-15(17-14-9-5-2-6-10-14)11-16(19)13-7-3-1-4-8-13/h1-10,15-19H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDZWKOPJHTGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(CO)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-1-phenyl-1,4-butanediol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-phenyl-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4-isoxazolecarbohydrazide](/img/structure/B5563659.png)

![N-allyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5563675.png)
![4-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5563683.png)
![1-(benzylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5563685.png)
![2,2'-[(6-piperidin-1-yl-1,3,5-triazine-2,4-diyl)diimino]diacetic acid](/img/structure/B5563686.png)
![2-[2-(2-methyl-1,4-oxazepan-4-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5563690.png)
![1,3-dimethyl-6-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5563703.png)

![3-(3-methylbutyl)-8-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563713.png)


![1-(3,4-dimethylbenzyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5563749.png)
![N'-(4-methoxy-3-nitrobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5563751.png)